molecular formula C18H16N4O2 B612192 JH295 CAS No. 1311143-71-1

JH295

货号 B612192
CAS 编号: 1311143-71-1
分子量: 320.35
InChI 键: ORKOHXAJFGRZCL-LCYFTJDESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JH295 is a potent, irreversible, and selective NIMA-related kinase 2 (Nek2) inhibitor with an IC50 of 770 nM . It inhibits cellular Nek2 via alkylation of Cys22 . JH295 is inactive against the mitotic kinases, Cdk1, Aurora B, or Plk1, and does not perturb bipolar spindle assembly or the spindle assembly checkpoint .


Molecular Structure Analysis

The molecular formula of JH295 is C18H16N4O2 . The molecular weight of JH295 is 320.35 . The structure contains an Alkyne group .


Chemical Reactions Analysis

JH295 contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

JH295 is a solid substance with a yellow to orange color . It has a molecular weight of 320.35 and a molecular formula of C18H16N4O2 . The solubility of JH295 in DMSO is 55 mg/mL .

科学研究应用

Cancer Research: Primary Effusion Lymphoma (PEL)

JH295 has been used in cancer research, specifically in the study of Primary Effusion Lymphoma (PEL). PEL is a subtype of Non-Hodgkin lymphoma (NHL) infected with Kaposi sarcoma–associated herpesvirus (KSHV). It’s an aggressive and lethal cancer with no current standard of care, largely due to its propensity to develop resistance to current chemotherapeutic regimens .

In a study, it was found that KSHV-positive PEL relies on the mitotic kinase, NEK2, for survival. Inhibition of NEK2 with JH295 resulted in caspase 3–mediated apoptotic cell death of PEL. Furthermore, NEK2 inhibition significantly prolonged survival and reduced tumor burden in a PEL mouse model .

Overcoming Drug Resistance in Cancer

JH295 has also been found to reduce drug resistance in cancer. The ABC transporter proteins, MDR1 and MRP, are most active in PEL and are known to mediate drug resistance in cancer. Inhibition of NEK2 in PEL with JH295 reduced the expression and activity of these ABC transporter proteins .

Additionally, JH295 treatment sensitized lymphomas to other chemotherapeutic agents such as rapamycin, resulting in enhanced cancer cell death .

Embryonic Development

JH295 has been used in studies related to embryonic development. In a study, NEK2 was found to play a key role in pig embryonic development. The inhibition of NEK2 with JH295 after parthenogenetic activation or in vitro fertilization significantly reduced the rates of cleavage and blastocyst formation, the number of trophectoderm and total cells, and cell survival rate .

Cell Cycle Regulation

NEK2 inhibition with JH295 was found to delay the progression of all stages of the cell cycle from interphase to cytokinesis during the first mitosis. It led to abnormal nuclear morphology in two-cell and four-cell stage embryos .

DNA Damage Response

JH295 has been used in studies related to DNA damage response. NEK2 inhibition with JH295 significantly increased DNA damage and cell apoptosis, and altered the expression levels of genes related to DNA damage repair and cell apoptosis .

Wnt/β-catenin Signaling Pathway

NEK2 inhibition with JH295 was found to downregulate the expression of β-catenin and its downstream target genes. To verify the relationship between the Wnt/β-catenin signaling pathway and NEK2 during pig embryonic development, pig embryos were cultured in JH-treated medium with or without CHIR99021 (a Wnt activator). The co-treatment with CHIR99021 strongly restored the developmental parameters reduced by NEK2 inhibition to control levels .

属性

IUPAC Name

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKOHXAJFGRZCL-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the mechanism of action of JH295 and how does it affect cancer cells?

A1: JH295 is a potent and selective, irreversible inhibitor of the human centrosomal kinase, NEK2 [, ]. It targets a noncatalytic cysteine residue (Cys22) located near the glycine-rich loop of NEK2 [, ]. This cysteine residue is crucial for JH295's irreversible binding and inhibitory activity. By inhibiting NEK2, JH295 induces caspase 3-mediated apoptosis (programmed cell death) in primary effusion lymphoma (PEL) cells []. Additionally, it has been shown to reduce the expression and activity of ABC transporter proteins like MDR1 and MRP, which contribute to drug resistance in cancer cells [].

Q2: Does JH295 affect other kinases involved in cell division?

A2: While initial irreversible NEK2 inhibitors also showed potent inhibition of the mitotic regulator Cdk1, JH295 was specifically designed to minimize this off-target effect []. The addition of an ethyl group to the oxindole propynamide scaffold of JH295 significantly reduced its binding affinity for Cdk1, resulting in a 2,000-fold loss of potency against this kinase []. Importantly, at concentrations that fully inhibit NEK2 in cells, JH295 does not affect mitotic progression, spindle assembly, or the activity of other mitotic kinases like Aurora B and Plk1 [, ]. This selectivity makes JH295 a valuable tool for studying the specific roles of NEK2 in cells.

Q3: What evidence suggests that NEK2 is a promising therapeutic target for cancers like PEL?

A3: Research indicates that NEK2 plays a critical role in the survival of KSHV-positive PEL cells []. Inhibiting NEK2 with JH295 not only triggers apoptosis in these cells but also significantly prolongs survival and reduces tumor burden in a PEL mouse model []. Furthermore, JH295 sensitizes lymphoma cells to other chemotherapeutic agents like rapamycin, enhancing cancer cell death []. These findings strongly suggest that targeting NEK2 with inhibitors like JH295 holds promise as a potential therapeutic strategy for PEL and potentially other cancers reliant on NEK2 activity.

Q4: Beyond its role in cancer, what other functions of NEK2 have been explored using JH295?

A4: Studies utilizing JH295 have revealed an essential role for NEK2 in porcine embryonic development []. Inhibition of NEK2 with JH295 disrupts normal cell division, increases DNA damage and apoptosis, and negatively impacts blastocyst formation rates []. Interestingly, researchers found that JH295's effects on embryonic development are linked to its disruption of the Wnt/β-catenin signaling pathway []. These findings highlight the diverse roles of NEK2 in cellular processes and demonstrate the utility of JH295 as a tool for dissecting its functions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。